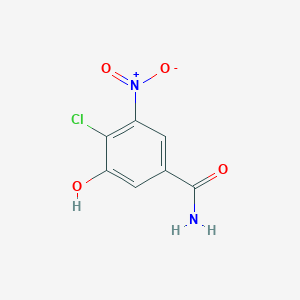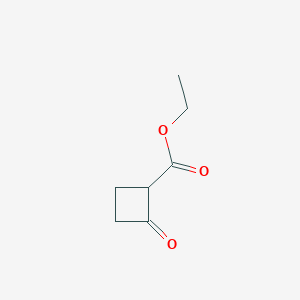
Ethyl 2-oxocyclobutanecarboxylate
Übersicht
Beschreibung
Ethyl 2-oxocyclobutanecarboxylate (EOCC) is a cyclic ester that has gained significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is synthesized through a multi-step process that involves the reaction of cyclobutanone with ethyl chloroformate, followed by hydrolysis and esterification. In
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Heterocyclic Compounds
Ethyl 2-oxocyclobutanecarboxylate and related compounds play a significant role in the synthesis of diverse heterocyclic compounds. For instance, ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a versatile intermediate for synthesizing various trifluoromethyl heterocycles, including oxazoles, thiazoles, and imidazoles, using rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions (Honey et al., 2012). Additionally, ethyl 2-oxocyclododecanecarboxylate is used for synthesizing macrocyclic systems incorporating nitrogen heterocycles of different ring sizes (Zoorob et al., 2012).
2. Synthesis of Coumarin Derivatives
Ethyl 2-oxocyclobutanecarboxylate-related compounds are also used in the synthesis of coumarin derivatives. A protocol developed for preparing ethyl 2-oxo-2H-chromene-3-carboxylates involves the condensation of salicylaldehydes with ethyl 4,4,4-trichloro-3-oxobutanoate, producing coumarin derivatives through a Knoevenagel pathway (Sairam et al., 2015).
3. Preparation of Pyrazole Derivatives
Ethyl 2-oxocyclobutanecarboxylate-related esters are utilized in the synthesis of pyrazole derivatives. An example is the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, a compound with potential antioxidant properties (Naveen et al., 2021).
4. Synthesis of Pharmaceutical Compounds
Compounds related to ethyl 2-oxocyclobutanecarboxylate are also synthesized for their potential antimicrobial activities. For example, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, synthesized by Knoevenagel condensation,has been studied for its antimicrobial properties (Kariyappa et al., 2016).
5. Synthesis of Organic Acids
Ethyl 2-oxocyclobutanecarboxylate derivatives are pivotal in synthesizing various organic acids. For instance, 3-Oxocyclobutanecarboxylic acid has been produced using ethyl 2-oxocyclobutanecarboxylate as a starting material, demonstrating an advantageous method for large-scale preparation due to its simplicity and cost-effectiveness (Huang Bin & Zhang Zheng-lin, 2010).
Eigenschaften
IUPAC Name |
ethyl 2-oxocyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-2-10-7(9)5-3-4-6(5)8/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRQHBOROQVYLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-oxocyclobutanecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








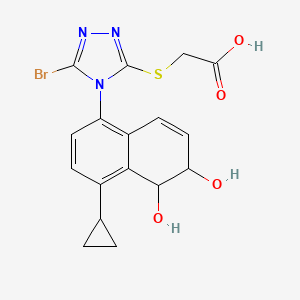
![(S)-3,3'-Bis(4-nitrophenyl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B3325443.png)
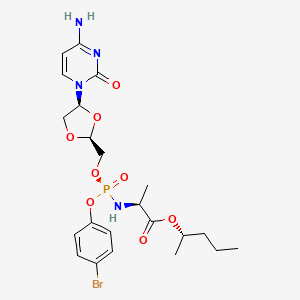
![Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B3325455.png)
![Methyl thieno[2,3-b]pyridine-5-carboxylate](/img/structure/B3325458.png)
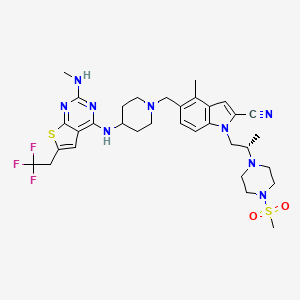
![4-Chloro-5-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3325467.png)

